1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride

Descripción

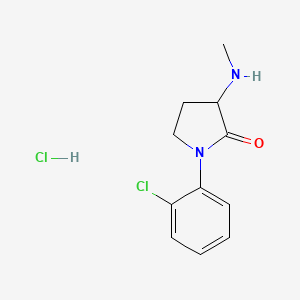

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 1311313-56-0) is a secondary amine derivative featuring a pyrrolidin-2-one core substituted with a 2-chlorophenyl group at position 1 and a methylamino group at position 2. Its molecular formula is C₁₁H₁₄Cl₂N₂O, with a molecular weight of 265.15 g/mol .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12;/h2-5,9,13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNPXFOFCOZRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1=O)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311313-56-0 | |

| Record name | 2-Pyrrolidinone, 1-(2-chlorophenyl)-3-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Multi-Step Synthesis via N-Acylation and Cyclization

The most common approach involves initial formation of an N-acylated intermediate, followed by cyclization to generate the pyrrolidinone ring:

Step 1: Preparation of the N-acyl intermediate

Reacting 2-chlorobenzaldehyde with methylamine forms an imine or Schiff base intermediate, which is then subjected to reduction or cyclization. Alternatively, direct acylation of a suitable amino precursor with chlorophenyl acyl chlorides is employed.Step 2: Cyclization to form the pyrrolidinone ring

The intermediate undergoes intramolecular cyclization under basic or acidic conditions, often facilitated by catalysts or solvents like ethanol, methanol, or acetic acid, to yield the pyrrolidinone core.Step 3: Methylamino substitution

Introduction of the methylamino group at the 3-position is achieved via nucleophilic substitution or reductive amination, often employing methylamine or methylamine derivatives.

Direct Condensation and Cyclization

An alternative method involves the direct condensation of chlorophenyl precursors with suitable amino acids or amines, followed by cyclization under controlled conditions.

Preparation Methods and Reaction Conditions

| Method | Key Reagents | Solvents | Reaction Conditions | Yield & Notes |

|---|---|---|---|---|

| N-Acylation & Cyclization | Chlorophenyl acyl chlorides, methylamine, sodium hydroxide | Ethanol, methanol, acetic acid | Reflux, room temperature, or mild heating | 70–85% yield; scalable for industrial synthesis |

| One-Pot Synthesis | Chlorobenzaldehyde, methylamine, cyclization catalysts | Tetrahydrofuran (THF), dichloromethane | Reflux, controlled pH | Improved efficiency, fewer steps |

| Flow Chemistry | Continuous flow reactors with chlorophenyl derivatives | Organic solvents | Precise temperature and flow rate control | Enhanced yield, safety, and scalability |

Note: The choice of method depends on the desired scale, purity, and specific application.

Research Findings and Advanced Techniques

Computational and Mechanistic Insights

Recent computational studies, including density functional theory (DFT), have elucidated the reaction mechanisms involved in pyrrolidinone formation, emphasizing the importance of reaction pathways that favor high regioselectivity and yield. These insights guide optimization of reaction conditions, such as temperature, solvent polarity, and reagent stoichiometry.

Industrial-Scale Synthesis

Patented processes describe telescopic, one-pot procedures that combine multiple steps, such as:

- Reacting chlorophenyl derivatives with methylamine in high-boiling polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

- Quenching and extraction steps employing aqueous bases (potassium carbonate, sodium bicarbonate).

- Final purification through crystallization or chromatography.

This approach minimizes purification steps, reduces waste, and enhances overall yield.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range / Conditions | References / Notes |

|---|---|---|

| Reagents | Chlorophenyl acyl chloride, methylamine | ,, |

| Solvent | Ethanol, THF, DMF, dichloromethane | , |

| Temperature | 0°C to reflux (25°C–80°C) | , |

| Reaction Time | 2–24 hours | , |

| Yield | 70–85% | , |

| Purification | Recrystallization, chromatography | , |

Notes on Optimization and Scale-Up

- Reaction Control: Precise temperature regulation and stoichiometric control of reagents improve yield and purity.

- Solvent Choice: High-boiling solvents like DMF facilitate scale-up due to their thermal stability.

- Catalysts: Acidic or basic catalysts (e.g., acetic acid, sodium hydroxide) are employed to accelerate cyclization.

- Purification: Crystallization from suitable solvents yields high-purity products suitable for pharmaceutical applications.

Summary of Key Research Findings

- The synthesis of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride predominantly involves N-acylation of amino precursors followed by cyclization, with reaction conditions optimized for high yield and purity.

- Advanced methods such as flow chemistry and telescoping multiple steps into one-pot processes significantly improve scalability and environmental footprint.

- Computational studies have provided mechanistic insights, enabling rational optimization of reaction parameters.

- Industrial processes focus on cost-effective raw materials, minimal purification steps, and high stereoselectivity to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of halogenated derivatives or other substituted pyrrolidin-2-ones.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Psychoactive Research :

- This compound is structurally similar to known psychoactive substances, making it a candidate for research into new psychoactive drugs (NPS). Studies have indicated that compounds with similar structures may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

-

Potential Antidepressant Properties :

- Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. Research into the modulation of monoamine levels indicates a possible mechanism of action that warrants further investigation.

-

Analgesic Effects :

- There is emerging interest in the analgesic properties of pyrrolidinone derivatives. Some studies have indicated that compounds with similar scaffolds can modulate pain pathways, suggesting potential therapeutic uses for pain management.

Chemical Synthesis Applications

-

Building Block in Organic Synthesis :

- The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals. Its unique structure allows for various modifications that can lead to novel compounds with desired biological activities.

-

Synthesis of New Derivatives :

- Researchers are exploring the synthesis of derivatives of this compound to enhance its pharmacological properties or reduce side effects. The ability to modify the chlorophenyl and methylamino groups offers a pathway to create targeted therapeutics.

Data Tables

| Supplier | Product Code | Size | Price |

|---|---|---|---|

| Toronto Research Chemicals | C610355 | 100 mg | $240 |

| AK Scientific | 8197DL | 500 mg | $546 |

| Enamine Ltd. | ENA321761934 | 100 mg | $262.60 |

Case Studies

-

Case Study on Psychoactive Properties :

- A study conducted by researchers at a prominent university investigated the psychoactive effects of similar compounds on rodent models. The findings suggested alterations in behavior consistent with dopaminergic activity, highlighting the need for further exploration of this compound's effects on mood and cognition.

-

Synthesis and Evaluation of Derivatives :

- In a recent publication, researchers synthesized several derivatives of this compound to evaluate their analgesic properties. The study demonstrated that certain modifications led to enhanced efficacy in pain relief compared to the parent compound, indicating potential for clinical applications.

Mecanismo De Acción

The mechanism by which 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparación Con Compuestos Similares

Structural Analogues of Pyrrolidin-2-one Derivatives

The table below highlights key structural and physicochemical differences between the target compound and related analogues:

Key Structural and Functional Differences

Substituent Effects: The 2-chlorophenyl group in the target compound enhances lipophilicity compared to fluorophenyl (e.g., 1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride) or unsubstituted phenyl analogs . Methylamino vs. Piperazine: The methylamino group at position 3 provides a compact secondary amine, while piperazine substitution (as in EN300-138722) introduces a bulkier, more basic moiety .

The 2-hydroxypropyl chain in AKOS016339550 introduces a polar functional group, increasing solubility but possibly reducing membrane permeability .

Electronic Properties :

Pharmacological Implications

- The 2-chlorophenyl group may enhance affinity for halogen-bonding targets (e.g., kinases or GPCRs) compared to non-halogenated analogs.

- Compounds with extended chains (e.g., AKOS016339550) could exhibit different pharmacokinetic profiles due to increased hydrophilicity .

Actividad Biológica

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride, also known by its CAS number 1311313-56-0, is a pyrrolidine derivative that has garnered interest in various biological applications. The compound's structure includes a chlorophenyl group and a methylamino substitution, which may contribute to its biological properties. This article explores its biological activity, focusing on antimicrobial, antioxidant, and potential anticancer properties.

- Molecular Formula : C11H13ClN2O.HCl

- Molecular Weight : 261.15 g/mol

- IUPAC Name : 1-(2-chlorophenyl)-3-(methylamino)-2-pyrrolidinone hydrochloride

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various pyrrolidine derivatives, including this compound.

Case Study: Antibacterial Activity

A study assessed the antibacterial effects of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these bacterial strains .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl | S. aureus | 0.0039 |

| 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl | E. coli | 0.025 |

The presence of the chlorophenyl group is believed to enhance the compound's interaction with bacterial membranes, contributing to its antibacterial properties .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging method. Compounds with similar structures have shown varying degrees of antioxidant activity, suggesting that the introduction of specific substituents can significantly affect their efficacy.

Research Findings

In comparative studies, compounds bearing the pyrrolidine moiety exhibited notable DPPH scavenging abilities, with some derivatives achieving over 80% inhibition at certain concentrations. The structure-activity relationship indicates that modifications at the phenyl ring can enhance antioxidant properties .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl | >80% (at optimal concentration) |

Potential Anticancer Properties

Emerging research suggests that pyrrolidine derivatives may serve as promising candidates in anticancer therapy due to their ability to inhibit DNA damage response pathways. Computational studies have indicated that such compounds can effectively target proteins involved in DNA repair mechanisms .

The proposed mechanism involves the inhibition of key proteins that facilitate tumor cell survival and proliferation, making these compounds potential leads for further development in cancer therapeutics.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride with high purity?

Methodological Answer: A common synthesis route involves reacting the precursor (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one with hydrochloric acid (HCl) under controlled conditions. Key steps include:

- Acidification : Adding 1.0 M aqueous HCl (5.0 L, 5.0 mol) to the precursor at room temperature.

- Temperature Control : Heating the slurry to 50°C to achieve a clear solution, ensuring complete protonation and crystallization .

- Yield Optimization : Adjusting stoichiometry, reaction time (≥2.3 hours), and temperature gradients to improve purity (reported yield: 52.7%) .

Q. Table 1: Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| HCl Concentration | 1.0 M aqueous | |

| Reaction Temperature | 50°C | |

| Reaction Time | 2.3 hours | |

| Yield | 52.7% |

Q. How should researchers safely handle and store this compound to prevent degradation or exposure?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use respiratory protection (one-way valve mask), nitrile gloves, and lab coats. Refer to SDS Section 8 for specific PPE requirements .

- Storage : Store in airtight containers at room temperature (20–25°C), away from moisture and oxidizing agents.

- Emergency Protocols : In case of inhalation, move to fresh air and seek immediate medical attention. Always provide the SDS to medical personnel .

Q. What are the critical parameters for structural characterization using techniques like NMR and mass spectrometry?

Methodological Answer:

- NMR Analysis : Prioritize - and -NMR in deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons (2-chlorophenyl group) and pyrrolidinone backbone signals.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (calculated: 239.8 g/mol for CHClNO) .

- X-ray Crystallography : For absolute configuration determination, employ single-crystal diffraction studies, as demonstrated for structurally related chlorophenyl-pyrrolidinone derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Methodological Answer:

- Variable Screening : Use design-of-experiments (DoE) to test variables:

- Catalyst Loading : Explore trifluoroacetic acid (TFA) as a protonation catalyst.

- Solvent Systems : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for solubility and reaction efficiency.

- Temperature Gradients : Evaluate stepwise heating (e.g., 25°C → 50°C) to minimize byproduct formation .

- Analytical Monitoring : Employ in-line HPLC to track intermediate conversion and adjust conditions in real time.

Q. What analytical techniques are most effective for resolving discrepancies in spectroscopic data (e.g., NMR, HPLC)?

Methodological Answer:

- NMR Discrepancies :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare data with computational models (DFT-based chemical shift predictions).

- HPLC Variability :

- Test multiple columns (C18, phenyl-hexyl) and mobile phases (e.g., ammonium formate buffer vs. TFA).

- Validate purity using orthogonal methods (e.g., capillary electrophoresis) .

Q. What strategies are recommended for elucidating the compound's metabolic stability in pharmacological studies?

Methodological Answer:

- In Vitro Assays :

- Liver Microsomes : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates.

- Stability Testing :

Q. Table 2: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | 239.8 g/mol | |

| Solubility | Soluble in polar solvents |

Q. How can researchers address contradictions in reported toxicity or environmental impact data?

Methodological Answer:

- Data Reconciliation :

- Waste Management : Segregate waste and collaborate with certified disposal agencies, as mandated in Section 13 of the SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.